Aaptamine

Catalog No.
S516681
CAS No.
85547-22-4
M.F
C13H12N2O2
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aaptamine

CAS Number

85547-22-4

Product Name

Aaptamine

IUPAC Name

11,12-dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaene

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C13H12N2O2/c1-16-10-7-8-3-5-14-9-4-6-15-12(11(8)9)13(10)17-2/h3-7,15H,1-2H3

InChI Key

IVXSXOFPZFVZTM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-methoxy-3-oxoaaptamine, 8,9-dimethoxy-1H-benzo(de)(1,6)naphthyridine, aaptamine

Canonical SMILES

COC1=C(C2=NC=CC3=C2C(=C1)C=CN3)OC

The exact mass of the compound Aaptamine is 228.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aaptamine is a structurally distinct, fluorescent marine alkaloid isolated from sponges of the genus *Aaptos*. As a member of the benzo[de][1,6]naphthyridine class, its rigid, planar core imparts favorable photophysical properties, making it a valuable tool for fluorescence-based assays. Its bioactivity is well-documented, most notably as a competitive antagonist of α-adrenoceptors, which differentiates its mechanism from many other cytotoxic agents and provides a specific pathway for investigation. This combination of intrinsic fluorescence and defined bioactivity makes Aaptamine a specific and useful tool compared to non-fluorescent analogs or functionally dissimilar cytotoxic compounds.

References

Substituting Aaptamine with its closest structural analogs, such as Isoaaptamine or Demethylaaptamine, is inadvisable for achieving reproducible results. Minor modifications to the benzo[de][1,6]naphthyridine core result in significant and unpredictable shifts in biological activity and physical properties. For example, while Aaptamine is a potent α-adrenoceptor antagonist, its demethylated derivatives are inactive against this target. Conversely, Isoaaptamine and 9-O-demethylaaptamine show potent inhibitory activity against the hTRPA1 ion channel, while Aaptamine itself is largely inactive. Furthermore, these structural changes drastically alter fluorescence quantum yield, a critical parameter for imaging and detection applications. This demonstrates that each analog possesses a distinct and non-interchangeable pharmacological and photophysical profile, making precise compound selection essential for targeted research.

Superior Fluorescence Quantum Yield for Imaging and Detection Assays

Aaptamine exhibits strong fluorescence with a quantum yield of 31%, emitting at 485 nm. In direct comparison, its close structural analogs, Isoaaptamine and 9-O-demethylaaptamine, show only marginal fluorescence activity under the same conditions. This makes Aaptamine the specific choice for applications requiring intrinsic fluorescence for visualization or quantification, where analogs would fail to provide a usable signal.

Evidence DimensionFluorescence Quantum Yield
Target Compound Data31%
Comparator Or BaselineIsoaaptamine and 9-O-demethylaaptamine: 'Marginal fluorescence activity'
Quantified DifferenceSubstantial; Aaptamine is highly fluorescent while key analogs are not.
ConditionsMeasurement performed on isolated compounds in DMSO solution.

For any fluorescence-based application, such as cell imaging or probe development, Aaptamine provides a strong, usable signal whereas its closest structural analogs are unsuitable.

Unique α-Adrenoceptor Antagonism Not Present in Demethylated Analogs

In functional assays using rabbit isolated aorta, Aaptamine at 3 x 10⁻⁵ M acts as a competitive antagonist of α-adrenoceptors, causing a parallel rightward shift in the noradrenaline dose-response curve. In stark contrast, its derivatives, including demethylaaptamine and demethyloxyaaptamine, showed no effect on the noradrenaline dose-response curve even at a higher concentration of 10⁻⁴ M.

Evidence Dimensionα-Adrenoceptor Antagonist Activity
Target Compound DataActive at 3 x 10⁻⁵ M
Comparator Or BaselineDemethylaaptamine & Demethyloxyaaptamine: No effect at 10⁻⁴ M
Quantified Difference>3.3-fold higher potency, with analogs showing complete loss of this specific activity.
ConditionsFunctional assay on isolated rabbit aorta and renal artery smooth muscle.

This evidence confirms Aaptamine as the only molecule in its immediate analog class with this specific bioactivity, making it essential for research targeting α-adrenoceptors.

Divergent Cytotoxicity Profiles: Lower Potency in Specific Cancer Cell Lines Compared to Analogs

While many aaptamine-class compounds show cytotoxicity, their potencies vary dramatically and non-interchangeably between cell lines. In studies on THP-1 human leukemia cells, Aaptamine was consistently less active in inducing apoptosis compared to Isoaaptamine and 9-demethyl(oxy)aaptamine. The IC50 for Aaptamine against five human tumor cell lines was approximately 150 μM, whereas Isoaaptamine and 9-demethyl(oxy)aaptamine were significantly more potent, with IC50 values ranging from 10 to 70 μM. This makes Aaptamine a useful negative control or baseline compound in cytotoxicity studies where analogs are the primary test articles.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data~150 μM
Comparator Or BaselineIsoaaptamine & 9-demethyl(oxy)aaptamine: 10 - 70 μM
Quantified Difference2.1x to 15x less potent than its direct analogs.
ConditionsAssays performed on a panel of five human cancer cell lines (THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231).

Procuring Aaptamine is critical for establishing a baseline or negative control in SAR studies, as its lower cytotoxicity provides a clear benchmark against which more potent analogs can be validated.

Use as an Intrinsically Fluorescent Probe for Cellular Imaging

Leveraging its high fluorescence quantum yield (31%), Aaptamine is the appropriate choice for visualizing cellular uptake and subcellular localization without the need for external fluorophore conjugation. Unlike its non-fluorescent analogs, it allows for direct imaging in fluorescence microscopy, providing a clear advantage in studies of drug distribution and mechanism of action.

Selective Investigation of α-Adrenoceptor Blockade

Aaptamine's demonstrated competitive antagonism of α-adrenoceptors, a property absent in its close demethylated analogs, makes it the specific tool for studying this signaling pathway. Researchers can use it to selectively block these receptors in vascular smooth muscle preparations or cell-based assays, confident that the observed effects are not attributable to off-target activities shared with its inactive derivatives.

Baseline Comparator in Structure-Activity Relationship (SAR) Studies

Given its significantly lower cytotoxicity against several cancer cell lines compared to analogs like Isoaaptamine, Aaptamine serves as an essential baseline compound. In drug discovery programs, it can be used as a reference standard to quantify the potency gains achieved through synthetic modifications of the aaptamine core, thereby validating the efficacy of new derivatives.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

228.089877630 Da

Monoisotopic Mass

228.089877630 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FGW9D01COE

Dates

Last modified: 08-15-2023
1: Li QL, Zhang PP, Wang PQ, Yu HB, Sun F, Hu WZ, Wu WH, Zhang X, Chen F, Chu ZY, Zhang JP, Chen SS, Lin HW. The cytotoxic and mechanistic effects of aaptamine on hepatocellular carcinoma. Anticancer Agents Med Chem. 2015;15(3):291-7. PubMed PMID: 25403168.
2: Pham CD, Hartmann R, Müller WE, de Voogd N, Lai D, Proksch P. Aaptamine derivatives from the Indonesian sponge Aaptos suberitoides. J Nat Prod. 2013 Jan 25;76(1):103-6. doi: 10.1021/np300794b. Epub 2013 Jan 2. PubMed PMID: 23282083.
3: Kim MJ, Woo SW, Kim MS, Park JE, Hwang JK. Anti-photoaging effect of aaptamine in UVB-irradiated human dermal fibroblasts and epidermal keratinocytes. J Asian Nat Prod Res. 2014 Dec;16(12):1139-47. doi: 10.1080/10286020.2014.983092. Epub 2014 Dec 3. PubMed PMID: 25465718.
4: Yu HB, Yang F, Sun F, Li J, Jiao WH, Gan JH, Hu WZ, Lin HW. Aaptamine derivatives with antifungal and anti-HIV-1 activities from the South China Sea sponge Aaptos aaptos. Mar Drugs. 2014 Dec 16;12(12):6003-13. doi: 10.3390/md12126003. PubMed PMID: 25532563; PubMed Central PMCID: PMC4278215.
5: Yu HB, Yang F, Sun F, Ma GY, Gan JH, Hu WZ, Han BN, Jiao WH, Lin HW. Cytotoxic aaptamine derivatives from the South China Sea sponge Aaptos aaptos. J Nat Prod. 2014 Sep 26;77(9):2124-9. doi: 10.1021/np500583z. Epub 2014 Sep 11. PubMed PMID: 25211032.
6: Dyshlovoy SA, Venz S, Shubina LK, Fedorov SN, Walther R, Jacobsen C, Stonik VA, Bokemeyer C, Balabanov S, Honecker F. Activity of aaptamine and two derivatives, demethyloxyaaptamine and isoaaptamine, in cisplatin-resistant germ cell cancer. J Proteomics. 2014 Jan 16;96:223-39. doi: 10.1016/j.jprot.2013.11.009. Epub 2013 Nov 21. PubMed PMID: 24269226.
7: Gan JH, Hu WZ, Yu HB, Yang F, Cao MX, Shi HJ, Kang YF, Han BN. Three new aaptamine derivatives from the South China Sea sponge Aaptos aaptos. J Asian Nat Prod Res. 2015;17(12):1231-8. doi: 10.1080/10286020.2015.1118465. Epub 2015 Dec 24. PubMed PMID: 26699877.
8: Jin M, Zhao W, Zhang Y, Kobayashi M, Duan H, Kong D. Antiproliferative effect of aaptamine on human chronic myeloid leukemia K562 cells. Int J Mol Sci. 2011;12(11):7352-9. doi: 10.3390/ijms12117352. Epub 2011 Oct 26. PubMed PMID: 22174603; PubMed Central PMCID: PMC3233409.
9: Liu C, Tang X, Li P, Li G. Suberitine A-D, four new cytotoxic dimeric aaptamine alkaloids from the marine sponge Aaptos suberitoides. Org Lett. 2012 Apr 20;14(8):1994-7. doi: 10.1021/ol3004589. Epub 2012 Apr 3. PubMed PMID: 22472093.
10: Dyshlovoy SA, Naeth I, Venz S, Preukschas M, Sievert H, Jacobsen C, Shubina LK, Gesell Salazar M, Scharf C, Walther R, Krepstakies M, Priyadarshini P, Hauber J, Fedorov SN, Bokemeyer C, Stonik VA, Balabanov S, Honecker F. Proteomic profiling of germ cell cancer cells treated with aaptamine, a marine alkaloid with antiproliferative activity. J Proteome Res. 2012 Apr 6;11(4):2316-30. doi: 10.1021/pr300170p. Epub 2012 Mar 28. PubMed PMID: 22409352.
11: Funk F, Krüger K, Henninger C, Wätjen W, Proksch P, Thomale J, Fritz G. Spongean alkaloids protect rat kidney cells against cisplatin-induced cytotoxicity. Anticancer Drugs. 2014 Sep;25(8):917-29. doi: 10.1097/CAD.0000000000000119. PubMed PMID: 24820908.
12: Pettit GR, Hoffmann H, Herald DL, McNulty J, Murphy A, Higgs KC, Hamel E, Lewin NE, Pearce LV, Blumberg PM, Pettit RK, Knight JC. Antineoplastic agents 491. Synthetic conversion of aaptamine to isoaaptamine, 9-demethylaaptamine, and 4-methylaaptamine. J Org Chem. 2004 Apr 2;69(7):2251-6. PubMed PMID: 15049616.
13: Bowling JJ, Pennaka HK, Ivey K, Wahyuono S, Kelly M, Schinazi RF, Valeriote FA, Graves DE, Hamann MT. Antiviral and anticancer optimization studies of the DNA-binding marine natural product aaptamine. Chem Biol Drug Des. 2008 Mar;71(3):205-15. doi: 10.1111/j.1747-0285.2008.00628.x. PubMed PMID: 18251774; PubMed Central PMCID: PMC4918911.
14: Dyshlovoy SA, Fedorov SN, Shubina LK, Kuzmich AS, Bokemeyer C, Keller-von Amsberg G, Honecker F. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells. Biomed Res Int. 2014;2014:469309. doi: 10.1155/2014/469309. Epub 2014 Jul 23. PubMed PMID: 25215281; PubMed Central PMCID: PMC4158141.
15: Tsukamoto S, Yamanokuchi R, Yoshitomi M, Sato K, Ikeda T, Rotinsulu H, Mangindaan RE, de Voogd NJ, van Soest RW, Yokosawa H. Aaptamine, an alkaloid from the sponge Aaptos suberitoides, functions as a proteasome inhibitor. Bioorg Med Chem Lett. 2010 Jun 1;20(11):3341-3. doi: 10.1016/j.bmcl.2010.04.029. Epub 2010 Apr 14. PubMed PMID: 20451377.
16: Diers JA, Bowling JJ, Duke SO, Wahyuono S, Kelly M, Hamann MT. Zebra mussel antifouling activity of the marine natural product aaptamine and analogs. Mar Biotechnol (NY). 2006 Jul-Aug;8(4):366-72. Epub 2006 May 26. PubMed PMID: 16718618; PubMed Central PMCID: PMC4917205.
17: Aoki S, Kong D, Suna H, Sowa Y, Sakai T, Setiawan A, Kobayashi M. Aaptamine, a spongean alkaloid, activates p21 promoter in a p53-independent manner. Biochem Biophys Res Commun. 2006 Mar 31;342(1):101-6. Epub 2006 Feb 3. PubMed PMID: 16480688.
18: Shubina LK, Kalinovsky AI, Fedorov SN, Radchenko OS, Denisenko VA, Dmitrenok PS, Dyshlovoy SA, Krasokhin VB, Stonik VA. Aaptamine alkaloids from the Vietnamese sponge Aaptos sp. Nat Prod Commun. 2009 Aug;4(8):1085-8. PubMed PMID: 19768988.
19: Arai M, Han C, Yamano Y, Setiawan A, Kobayashi M. Aaptamines, marine spongean alkaloids, as anti-dormant mycobacterial substances. J Nat Med. 2014 Apr;68(2):372-6. doi: 10.1007/s11418-013-0811-y. Epub 2014 Jan 12. PubMed PMID: 24414399.
20: Ohizumi Y, Kajiwara A, Nakamura H, Kobayashi J. Alpha-adrenoceptor blocking action of aaptamine, a novel marine natural product, in vascular smooth muscle. J Pharm Pharmacol. 1984 Nov;36(11):785-6. PubMed PMID: 6150989.

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